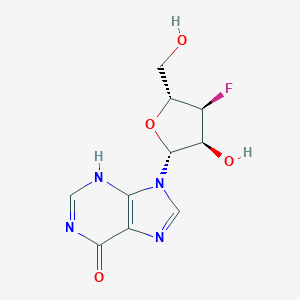

3'-Deoxy-3'-fluoroinosine

概要

説明

3’-Deoxy-3’-fluoroinosine is a purine nucleoside analogue known for its significant biological activity. This compound has been studied for its potential antileishmanial and antitumor properties, making it a subject of interest in medicinal chemistry and pharmacology .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroinosine typically involves the fluorination of inosine derivatives. One common method includes the use of bovine adenosine deaminase to convert 3’-Deoxy-3’-fluoroadenosine into 3’-Deoxy-3’-fluoroinosine . The reaction conditions often involve aqueous solutions and specific pH buffers to facilitate the conversion.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may employ advanced fluorination techniques and continuous flow reactors to enhance efficiency and consistency.

化学反応の分析

Types of Reactions: 3’-Deoxy-3’-fluoroinosine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as potassium fluoride or cesium fluoride in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound.

科学的研究の応用

Antileishmanial Activity

One of the most notable applications of 3'-deoxy-3'-fluoroinosine is its potential as an antileishmanial agent . Research indicates that 3'-FI demonstrates significant activity against Leishmania tropica and Leishmania donovani, the causative agents of leishmaniasis.

- In Vitro Efficacy : In studies, the effective concentration (EC50) values for inhibiting the growth of L. tropica and L. donovani were found to be M and M, respectively. Notably, 3'-FI showed a much higher EC50 value of M against mouse mammary tumor FM3A cells, indicating lower toxicity to mammalian cells compared to its efficacy against leishmanial parasites .

- In Vivo Studies : When administered intravenously at a dose of 50 mg/kg, 3'-FI exhibited cytotoxic effects against L. donovani amastigotes in mice, suggesting its potential as a therapeutic agent for treating leishmaniasis .

Nucleic Acid Modifications

The incorporation of this compound into oligonucleotides has been explored for enhancing their stability and functionality in various molecular biology applications.

- Stability Enhancement : The substitution of traditional nucleosides with fluorinated derivatives like 3'-FI can significantly improve the thermal stability of DNA/RNA duplexes. This is particularly useful in designing antisense oligonucleotides (ASOs) that are resistant to nucleases, thereby prolonging their efficacy in therapeutic applications .

- Fluorinated Probes : Fluorinated nucleotides serve as sensitive probes for studying nucleic acid structures and interactions in solution. The unique properties of fluorine allow for enhanced detection methods in molecular imaging and diagnostics .

Therapeutic Applications

The development of nucleic acid-based therapeutics has been revolutionized by incorporating modified nucleosides like this compound.

- Antisense Oligonucleotides : The use of fluorinated nucleotides in ASOs can improve their binding affinity and specificity towards target mRNA sequences, making them more effective in gene silencing strategies . This modification allows for better pharmacokinetic profiles and cellular uptake.

- CRISPR-Cas9 Applications : Modified nucleotides such as this compound are being investigated for use in CRISPR-Cas9 systems to enhance the precision and efficiency of gene editing technologies .

Table: Summary of Key Studies on this compound

作用機序

The mechanism of action of 3’-Deoxy-3’-fluoroinosine involves its incorporation into cellular processes, where it interferes with nucleic acid synthesis. In Leishmania species, the compound is metabolized to 3’-Deoxy-3’-fluoroadenosine 5’-triphosphate, which disrupts DNA synthesis and induces cytotoxic effects . In cancer cells, it inhibits DNA synthesis and induces apoptosis, contributing to its antitumor activity .

類似化合物との比較

3’-Deoxy-3’-fluoroadenosine: A precursor in the synthesis of 3’-Deoxy-3’-fluoroinosine.

Carbocyclic inosine: Another purine nucleoside analogue with antileishmanial activity.

Formycin B: A purine analogue with similar biochemical properties.

Uniqueness: 3’-Deoxy-3’-fluoroinosine is unique due to its specific fluorination at the 3’ position, which enhances its biological activity and selectivity. This modification allows it to be metabolized differently by target organisms, providing a distinct mechanism of action compared to other nucleoside analogues .

生物活性

3'-Deoxy-3'-fluoroinosine (3'-DFI) is a purine nucleoside analogue that has garnered significant attention in medicinal chemistry due to its unique biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Overview of this compound

3'-DFI is characterized by the substitution of a fluorine atom at the 3' position of the ribose sugar, which enhances its biological activity and selectivity compared to other nucleoside analogues. This modification allows for unique interactions within biological systems, particularly in inhibiting the growth of various pathogens, including Leishmania species and several viruses.

Antileishmanial Activity

Research has demonstrated that 3'-DFI exhibits potent antileishmanial properties. It has been shown to inhibit the growth of Leishmania tropica and Leishmania donovani in both in vitro and in vivo settings. The mechanism involves interference with nucleic acid synthesis, leading to reduced parasite proliferation .

Antiviral Activity

In addition to its antiparasitic effects, 3'-DFI has been identified as an effective antiviral agent. Studies indicate that it exerts low-micromolar antiviral effects against tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). The effective concentrations (EC50 values) range from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM, demonstrating its potential as a broad-spectrum antiviral .

In Vitro Studies

- Antileishmanial Efficacy : In vitro assays have shown that 3'-DFI significantly reduces the viability of Leishmania species at nanomolar concentrations. The compound's IC50 values were reported below 10 μM, indicating strong cytotoxicity against these parasites .

- Antiviral Screening : A comprehensive screening revealed that 3'-DFI had no measurable cytotoxicity up to concentrations of 25 μM but exhibited cytostatic effects at higher concentrations (>12.5 μM). This was confirmed through quantitative phase imaging techniques that assessed cell proliferation and viability in response to treatment .

In Vivo Studies

In animal models, particularly mice infected with TBEV and WNV, treatment with 3'-DFI resulted in significant reductions in viral load and improved survival rates. These findings highlight the compound's potential for therapeutic use against viral infections .

Comparative Analysis

To better understand the unique properties of 3'-DFI, a comparison with similar compounds is presented in the table below:

| Compound | Activity Type | IC50/EC50 Values | Notable Features |

|---|---|---|---|

| This compound | Antileishmanial | <10 μM | High selectivity for Leishmania species |

| 3'-Deoxy-3'-fluoroadenosine | Antiviral | 1.1 - 4.7 μM | Broad-spectrum activity against flaviviruses |

| Formycin B | Antiviral | Varies | Similar biochemical properties |

Future Directions

The promising biological activities of 3'-DFI warrant further investigation into its pharmacokinetics and long-term efficacy in clinical settings. Future research should focus on:

- Mechanistic Studies : Understanding the detailed molecular mechanisms by which 3'-DFI exerts its effects on cellular pathways.

- Combination Therapies : Exploring synergistic effects with other therapeutic agents to enhance efficacy against resistant strains of pathogens.

- Clinical Trials : Initiating clinical trials to evaluate safety, dosage optimization, and overall therapeutic potential in humans.

特性

IUPAC Name |

9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4O4/c11-5-4(1-16)19-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)18/h2-5,7,10,16-17H,1H2,(H,12,13,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYFYFKHABGRAR-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922453 | |

| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117517-20-1 | |

| Record name | 3'-Deoxy-3'-fluoroinosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117517201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Deoxy-3-fluoropentofuranosyl)-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。